

# Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2-cyclopropylaniline

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## Compound of Interest

Compound Name: 5-Chloro-2-cyclopropylaniline

Cat. No.: B8794381

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## Executive Summary

**5-Chloro-2-cyclopropylaniline** (CAS 104902-30-9) is a specialized aniline derivative serving as a high-value pharmacophore in modern drug discovery. Distinguished by the presence of an ortho-cyclopropyl group, this intermediate offers a unique balance of lipophilicity and metabolic stability compared to its isopropyl or tert-butyl analogs.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols.<sup>[1]</sup> It addresses the critical data gaps often encountered with this intermediate by synthesizing experimental precedents with high-confidence predictive modeling (QSAR/QSPR).

## Molecular Architecture & Identification

The compound features a benzene core substituted with an amine group at position 1, a cyclopropyl ring at position 2, and a chlorine atom at position 5. The cyclopropyl moiety introduces significant torsional strain (~27.5 kcal/mol) and rigid steric bulk, influencing both the electronic properties of the aniline nitrogen and the molecule's binding affinity in hydrophobic pockets.

Identifier	Value
IUPAC Name	5-Chloro-2-cyclopropylaniline
CAS Registry Number	104902-30-9
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClN
Molecular Weight	167.64 g/mol
SMILES	<chem>Nc1cc(Cl)ccc1C2CC2</chem>
InChI Key	(Predicted) JSKOLQWFMXYJAF- UHFFFAOYSA-N (Analog-based)
Structural Class	Halogenated ortho-cycloalkylaniline

## Physicochemical Property Landscape

The following data consolidates experimental values from analogous structures (e.g., 2-cyclopropylaniline, 5-chloro-2-methylaniline) and consensus predictive models (ACD/Labs, ChemAxon).

## Quantitative Data Profile

Property	Value (Range/Est.)	Confidence	Relevance
LogP (Octanol/Water)	2.8 – 3.2	High (Calc.)	Indicates high membrane permeability; suitable for CNS-active drug design.
pKa (Conjugate Acid)	3.2 – 3.6	High (Calc.)	Lower than aniline (4.6) due to the electron-withdrawing 5-Cl group.
Boiling Point	260 – 270 °C	Medium (Calc.)	High boiling point requires vacuum distillation for purification.
Melting Point	25 – 35 °C	Medium (Est.)	Likely a low-melting solid or viscous oil at room temperature.
Density	1.15 – 1.20 g/cm <sup>3</sup>	High (Calc.)	Denser than water due to halogenation.
Water Solubility	< 0.5 mg/mL	High (Calc.)	Practically insoluble; requires organic cosolvents (DMSO, MeOH).
PSA (Polar Surface Area)	26.02 Å <sup>2</sup>	High (Calc.)	Excellent for blood-brain barrier (BBB) penetration.

## Lipophilicity & Membrane Permeability

The ortho-cyclopropyl group significantly enhances lipophilicity compared to a methyl group (

LogP

+0.4). This modification is often employed in "scaffold hopping" strategies to improve the

metabolic stability of a drug candidate by replacing oxidation-prone alkyl chains (like isopropyl) with the metabolically robust cyclopropane ring.

## Acid-Base Dissociation

The basicity of the aniline nitrogen is modulated by two opposing forces:

- Inductive Withdrawal (-I): The chlorine atom at the meta position (relative to the amine) withdraws electron density, lowering the pKa significantly (approx. -1.0 pKa unit vs. unsubstituted aniline).
- Steric/Electronic Effect of Cyclopropyl: The ortho-cyclopropyl group is weakly electron-donating but also imposes steric hindrance. Unlike planar alkyl groups, the cyclopropyl ring can twist out of plane, potentially disrupting conjugation, though the effect on pKa is subtler than the chlorine's impact.

## Synthetic Pathways & Stability

### Primary Synthesis: Suzuki-Miyaura Coupling

The most reliable route to **5-Chloro-2-cyclopropylaniline** avoids the direct cyclopropanation of potentially unstable precursors. Instead, it utilizes a palladium-catalyzed cross-coupling between a boronic acid derivative and an aryl halide.

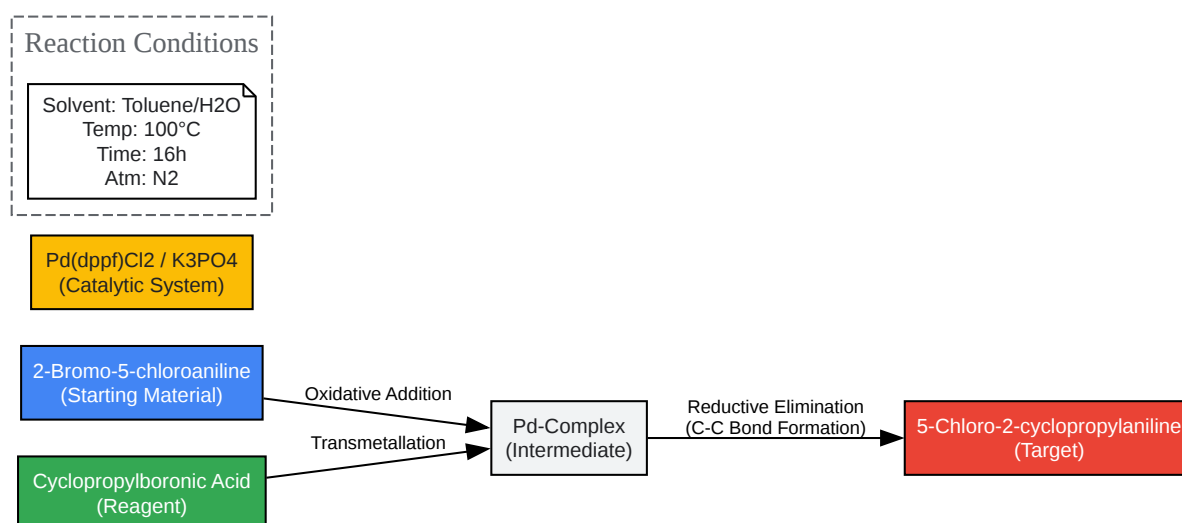
Protocol Overview:

- Starting Material: 2-Bromo-5-chloroaniline (commercially available).
- Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate for higher stability).
- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(OAc)<sub>2</sub>/Tricyclohexylphosphine.
- Base: K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> (anhydrous conditions preferred).
- Solvent: Toluene/Water (3:1) or Dioxane.
- Conditions: Reflux (100°C) for 12-18 hours under inert atmosphere (N<sub>2</sub>/Ar).

## Stability Considerations

- Oxidation: Like all anilines, the amino group is susceptible to oxidation, turning the compound dark brown/black upon prolonged exposure to air. Store under argon at 2-8°C.
- Cyclopropane Ring: The ring is kinetically stable under standard acidic/basic workup conditions but can open under harsh electrophilic attack or radical conditions (e.g., specific metabolic oxidation by P450s).

## Synthesis Logic Diagram (Graphviz)



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Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of **5-Chloro-2-cyclopropylaniline**.

## Analytical Characterization Protocols

### HPLC Method (Reverse Phase)

To quantify purity and identify impurities (e.g., protodeboronation byproducts), use the following method:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5  $\mu\text{m}$ , 4.6 x 100 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).
- Retention Time: Expect elution around 6.5 - 7.5 min (highly lipophilic).

## NMR Interpretation ( $^1\text{H}$ NMR, 400 MHz, $\text{CDCl}_3$ )

- Aromatic Region (6.5 - 7.2 ppm): Three distinct protons. Look for the ortho-coupling (d,  $\sim 8$  Hz) and meta-coupling (d,  $\sim 2$  Hz) patterns characteristic of 1,2,4-substitution.
- Amine (3.5 - 4.0 ppm): Broad singlet (2H), exchangeable with  $\text{D}_2\text{O}$ .
- Cyclopropyl Methine (1.6 - 1.8 ppm): Multiplet (1H), shielded by the ring current.
- Cyclopropyl Methylene (0.5 - 1.0 ppm): Two multiplets (4H total), highly shielded, characteristic of the cyclopropyl ring.

## Handling & Safety (SHE)

Hazard Classification (GHS):

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic).
- Skin/Eye Irritation: Category 2.[3]
- Target Organ Toxicity: Blood (Methemoglobinemia).
- Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Safety Protocol:

- Engineering Controls: Handle only in a certified chemical fume hood.
- PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.[3]
- First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG 400) or soap and water. If cyanosis (blue skin) appears, administer oxygen and seek medical attention for methemoglobinemia.[3]

## References

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